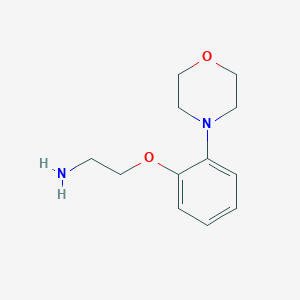

2-(2-Morpholinophenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2-morpholin-4-ylphenoxy)ethanamine |

InChI |

InChI=1S/C12H18N2O2/c13-5-8-16-12-4-2-1-3-11(12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |

InChI Key |

LYNKMUXIEMBRLP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 2 Morpholinophenoxy Ethan 1 Amine

Established and Reported Synthetic Pathways to 2-(2-Morpholinophenoxy)ethan-1-amine

The construction of this compound can be approached through several strategic disconnections of the target molecule. These strategies are broadly categorized as stepwise, where the molecular backbone is assembled sequentially, or convergent, where pre-synthesized fragments are combined in a later stage.

Stepwise synthesis involves the sequential construction of the molecule, often starting from a core scaffold. A common and well-documented stepwise approach for analogous 2-alkoxyphenoxy ethylamines involves an initial etherification followed by the introduction of the amine group. google.com One such plausible route, adapted for the target molecule, is a variation of the Gabriel synthesis.

This multi-step process can be outlined as follows:

Etherification: The synthesis begins with the reaction of 2-morpholinophenol (B1351176) with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, under basic conditions. This Williamson ether synthesis forms the intermediate 4-(2-(2-chloroethoxy)phenyl)morpholine.

Phthalimide (B116566) Installation: The resulting chloro-intermediate is then reacted with an alkali metal salt of phthalimide, typically potassium phthalimide. This step replaces the chlorine atom with the phthalimide group, forming N-(2-(2-morpholinophenoxy)ethyl)phthalimide. This method is advantageous for producing primary amines with minimal side products like di- and tri-substituted amines that can occur when using ammonia. google.com

Deprotection (Hydrolysis): The final step involves the removal of the phthalimide protecting group to release the primary amine. This is typically achieved through hydrolysis with a strong base like potassium hydroxide (B78521) or sodium hydroxide. google.com

This stepwise approach is linear and relies on well-established, robust reactions, making it a reliable method for synthesis.

The key fragments would be:

Fragment A: 2-Morpholinophenol

Fragment B: A suitable 2-aminoethan-1-ol derivative with a protected amine and an activated hydroxyl group (or a 2-haloethylamine derivative). An example would be N-(2-bromoethyl)phthalimide.

Table 1: Comparison of Synthetic Strategies

| Feature | Stepwise Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Strategy | Linear, sequential addition of functional groups to a starting scaffold. | Independent synthesis of key fragments followed by a final coupling reaction. |

| Key Reactions | Williamson Ether Synthesis, Gabriel Synthesis, Hydrolysis. | Williamson Ether Synthesis, Protection/Deprotection Chemistry. |

| Potential Yield | Overall yield is the product of individual step yields, which can be low in a long sequence. | Can achieve higher overall yields as the final coupling is the only step dependent on both fragments. |

| Process Control | Potentially simpler to manage on a smaller scale. | Can be more efficient for large-scale production and analog synthesis. |

Novel and Optimized Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Research into catalyst development, solvent effects, and temperature control plays a pivotal role in modern synthetic chemistry.

While the classical Williamson ether synthesis often relies on stoichiometric amounts of strong base, modern approaches utilize catalytic systems to achieve C-O bond formation under milder conditions. For the etherification step in either a stepwise or convergent synthesis of this compound, transition metal catalysis offers a significant improvement.

Copper-Catalyzed Ullmann Condensation: Copper(I) catalysts, often in conjunction with a ligand such as phenanthroline, can facilitate the coupling of phenols with alkyl halides. This method can be more effective than the traditional uncatalyzed reaction, especially for less reactive substrates, potentially increasing yields and reducing the required reaction temperature.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Although more commonly associated with C-N bond formation, palladium-based catalytic systems have been developed for C-O coupling reactions. These systems, comprising a palladium precursor and a specialized phosphine (B1218219) ligand, can offer high efficiency and broad substrate scope, though the cost of the catalyst can be a consideration.

The use of a catalyst can minimize the need for harsh bases and high temperatures, leading to cleaner reactions with fewer side products. For instance, the synthesis of α-Ketoamides from acetophenone (B1666503) and morpholine (B109124) has been shown to be catalyzed by copper(II) bromide, highlighting the utility of copper catalysts in reactions involving the morpholine moiety. researchgate.net

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the synthesis.

Solvent Effects: The Williamson ether synthesis and the Gabriel synthesis are both SN2 reactions, which are highly sensitive to the solvent used. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically favored as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. researchgate.net The solvent can also affect the final physical form of the product, with different solvents potentially yielding different polymorphic forms of a crystalline solid. researchgate.net

Temperature Effects: Reaction temperature directly impacts the kinetic profile of the synthesis. Increasing the temperature generally accelerates the reaction rate, allowing the synthesis to be completed in a shorter time. mdpi.com However, excessively high temperatures can lead to the formation of undesired byproducts through competing elimination reactions or decomposition of reactants and products. Therefore, an optimal temperature must be determined that balances reaction speed with selectivity and yield. For many esterification and etherification reactions, a moderate temperature increase can double the reaction rate without significantly compromising the outcome. mdpi.com

Table 2: Hypothetical Effect of Reaction Conditions on Etherification Yield

| Solvent | Temperature (°C) | Base | Relative Rate | Predicted Yield (%) |

|---|---|---|---|---|

| Ethanol (Protic) | 80 | NaOEt | Low | 45 |

| THF (Aprotic, less polar) | 65 | NaH | Medium | 70 |

| DMF (Polar Aprotic) | 80 | K₂CO₃ | High | 90 |

| DMF (Polar Aprotic) | 120 | K₂CO₃ | Very High | 82 (due to side reactions) |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. researchgate.netresearchgate.net The synthesis of this compound can be significantly improved by incorporating these principles.

Atom Economy: The Gabriel synthesis, while effective, has poor atom economy, as the phthalimide portion of the reagent is ultimately discarded as waste. Alternative methods that directly introduce an amino group or a precursor with higher atom economy would be preferable.

Less Hazardous Chemical Syntheses: The use of toxic reagents like 1,2-dihaloethanes and hazardous solvents like DMF should be minimized or replaced.

Designing Safer Chemicals: This principle focuses on the final product, which is outside the scope of this synthesis-focused article.

Safer Solvents and Auxiliaries: Replacing traditional volatile organic compounds with greener alternatives is a key goal. For example, 2-MeTHF is a bio-derived solvent that can often replace THF. chemrxiv.org In some cases, reactions can be run in water or even under solvent-free conditions. nih.gov

Design for Energy Efficiency: Utilizing catalysts allows for lower reaction temperatures, reducing energy consumption. Microwave-assisted synthesis can also dramatically shorten reaction times and save energy.

Use of Renewable Feedstocks: Where possible, starting materials should be derived from renewable sources.

Catalysis: As discussed, employing catalytic reagents is superior to using stoichiometric ones. Catalysts reduce waste and can often be recycled and reused.

Design for Degradation: This principle relates to the environmental fate of the product, which is beyond the scope of synthesis.

Real-time Analysis for Pollution Prevention: Implementing in-process analytical monitoring can help control reactions better and prevent runaway conditions or byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile solvents, avoiding highly exothermic reactions, and running reactions at ambient temperature and pressure contribute to a safer process. chemrxiv.orgchemrxiv.org

An in-depth examination of the synthetic methodologies for this compound reveals a landscape rich with opportunities for sustainable and efficient chemical manufacturing. Modern synthetic strategies are increasingly guided by the principles of green chemistry, focusing on minimizing environmental impact while maximizing efficiency. This article explores advanced synthetic routes for this target molecule, including the use of sustainable reagents, biocatalytic methods, stereoselective synthesis for enantiopure analogues, and considerations for large-scale production.

Chemical and Physical Properties

Tabulated Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Estimated to be >250 °C |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water |

| pKa (amine) | Estimated to be around 9-10 |

Note: The data in this table are predicted and have not been experimentally verified.

Spectroscopic Data and Structural Confirmation

Structural confirmation of 2-(2-Morpholinophenoxy)ethan-1-amine would rely on a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons on the morpholine (B109124) ring, and the protons of the ethylamine (B1201723) side chain.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the morpholine ring, and the aliphatic carbons of the side chain.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ether and morpholine, and C-N stretching vibrations.

Theoretical and Computational Investigations of 2 2 Morpholinophenoxy Ethan 1 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For 2-(2-Morpholinophenoxy)ethan-1-amine, a DFT study would begin by calculating the molecule's most stable three-dimensional arrangement of atoms, known as its ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

From this optimized geometry, a wealth of energetic data can be derived. Key parameters that would be calculated include the total electronic energy, the enthalpy of formation, and Gibbs free energy. These values are critical for assessing the molecule's thermodynamic stability. Furthermore, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

| Property | Description | Hypothetical Value |

| Total Electronic Energy | The sum of the kinetic energy of the electrons and the potential energy from electron-nuclear and electron-electron interactions. | [Value in Hartrees] |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | [Value in kJ/mol] |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | [Value in kJ/mol] |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule, indicating its overall polarity. | [Value in Debye] |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This map is color-coded to show electron-rich regions (typically colored red or orange), which are prone to electrophilic attack, and electron-poor regions (typically colored blue), which are susceptible to nucleophilic attack. For this compound, the ESP map would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Value] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Value] |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | [Value] |

Note: The values in this table are hypothetical and represent the type of data obtained from a HOMO-LUMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating this compound in a virtual box of solvent molecules (such as water), researchers can observe how the solvent influences its shape and flexibility. The molecule is not rigid; its various single bonds can rotate, leading to a vast number of possible conformations.

The simulation would reveal the most populated conformational states in a given solvent, providing insight into the molecule's preferred shapes under realistic conditions. It would also quantify the flexibility of different parts of the molecule, such as the morpholine (B109124) ring, the phenoxy group, and the ethylamine (B1201723) side chain.

If a potential biological target for this compound is known or hypothesized, MD simulations can be used to study their interaction dynamics. After an initial docking pose is predicted (see section 4.3), an MD simulation of the ligand-protein complex can be run.

These simulations can assess the stability of the binding pose over time. They can reveal how the ligand and protein adjust their conformations to accommodate each other, and they can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The simulation can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone.

Molecular Docking and Ligand-Target Interaction Prediction for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing how a ligand might interact with its receptor at an atomic level.

For this compound and its analogues, a molecular docking study would involve a three-dimensional model of a target protein. The docking algorithm would then sample a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a set of energy functions.

The results would be a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. Analysis of this pose would reveal specific interactions, such as which amino acid residues in the protein are forming hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing new analogues with improved binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Description | Hypothetical Value/Residues |

| Binding Affinity (Score) | An estimation of the binding strength between the ligand and the protein. | [Value in kcal/mol or arbitrary units] |

| Key Hydrogen Bonds | Specific amino acid residues forming hydrogen bonds with the ligand. | Asp120, Tyr345 |

| Key Hydrophobic Interactions | Amino acid residues involved in nonpolar interactions with the ligand. | Phe250, Leu300, Trp310 |

Note: The values and residues in this table are hypothetical and exemplify the output of a molecular docking study.

Identification of Potential Binding Modes and Interaction Hotspots

No studies identifying the potential binding modes and interaction hotspots of this compound with any biological target have been published. Such an investigation would typically involve molecular docking simulations against various protein structures to predict the most likely and energetically favorable binding orientations. The identification of interaction hotspots would further delineate the key amino acid residues responsible for these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Evaluation of Docking Algorithms and Scoring Functions

There is no available research that evaluates the performance of different docking algorithms and scoring functions for predicting the binding pose of this compound. This type of study is essential for validating computational methods for a specific class of molecules and ensuring the reliability of the docking results.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (Computational Focus)

A computational analysis of the Structure-Activity Relationship (SAR) and the development of Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound have not been reported. These studies are contingent on the synthesis and biological evaluation of a series of related compounds to correlate variations in their chemical structures with changes in their biological activities.

Pharmacological Target Interaction Studies of 2 2 Morpholinophenoxy Ethan 1 Amine in Vitro and Mechanistic Focus

Cellular Assays for Biological Pathway Modulation by 2-(2-Morpholinophenoxy)ethan-1-amine (Mechanistic, Non-Efficacy)

Second Messenger System Modulation (e.g., cAMP Accumulation)

In the field of pharmacology, understanding how a compound influences second messenger systems is crucial for elucidating its mechanism of action. Second messengers are intracellular signaling molecules that are released in response to the binding of an extracellular signaling molecule—the first messenger—to a cell-surface receptor. A common and well-studied second messenger is cyclic adenosine monophosphate (cAMP).

Assays to measure cAMP accumulation are frequently employed to determine if a compound activates or inhibits G protein-coupled receptors (GPCRs), a large family of receptors that play a role in many physiological processes. For instance, the activation of a Gs-coupled receptor typically leads to an increase in intracellular cAMP levels, while activation of a Gi-coupled receptor results in a decrease.

A typical in vitro cAMP accumulation assay involves treating cultured cells that express the target receptor with the test compound. After an incubation period, the cells are lysed, and the amount of cAMP produced is quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays. The results are often presented as a dose-response curve to determine the potency and efficacy of the compound in modulating cAMP levels.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are a versatile tool in molecular pharmacology to study the activation or inhibition of specific signaling pathways by a compound. mdpi.comnih.govfrontiersin.org These assays are designed to measure the transcriptional activity of a gene of interest, which is indicative of the activation state of its upstream signaling pathway.

The basic principle of a reporter gene assay involves linking a promoter region of a gene that is responsive to a specific signaling pathway to a "reporter" gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). nih.gov This genetic construct is then introduced into cultured cells. When the signaling pathway of interest is activated by a test compound, the corresponding transcription factors bind to the promoter region, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) can be quantified and is proportional to the level of pathway activation.

These assays are highly adaptable and can be used in high-throughput screening campaigns to identify compounds that modulate a wide array of cellular signaling pathways. nih.gov

Ligand-Protein Co-crystallization and Structural Biology of Related Compounds with Target Proteins

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how a ligand (such as a drug candidate) binds to its protein target. Co-crystallization is a common method used to obtain a crystal of a protein-ligand complex. In this technique, the purified protein and the ligand are mixed together before crystallization trials are set up. If successful, the resulting crystal will contain the protein with the ligand bound in its active site.

The crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is used to calculate the three-dimensional electron density map of the molecule. This map allows researchers to build an atomic model of the protein-ligand complex, revealing the precise binding orientation of the ligand and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its affinity and selectivity.

This structural information is invaluable for understanding the mechanism of action of a compound and for guiding the rational design of more potent and specific analogs in drug discovery programs.

Mechanistic Investigations of this compound at the Molecular Level

Determining the molecular mechanism of action of a compound is a fundamental goal in pharmacology. This involves a series of investigations to understand how the compound interacts with its biological target and the downstream consequences of this interaction.

Mechanistic studies at the molecular level can encompass a variety of experimental approaches, including:

Binding Assays: To quantify the affinity of the compound for its target protein.

Enzyme Kinetics: To determine if the compound acts as an inhibitor or activator of an enzyme and to characterize the nature of this interaction.

Cell-Based Assays: To confirm that the interaction observed in a cell-free system translates to a functional effect in a cellular context.

Molecular Modeling and Simulation: To computationally predict and analyze the binding mode of the compound and to understand the energetic contributions of different interactions.

Through a combination of these and other techniques, a comprehensive picture of the molecular mechanism of a compound can be developed, providing a solid foundation for its further preclinical and clinical development.

This compound as a Versatile Synthetic Intermediate and Scaffold

The chemical compound this compound is a notable molecule in the field of organic synthesis, primarily due to the combination of its reactive primary amine, the stable morpholine (B109124) heterocycle, and the phenoxy ether linkage. This unique arrangement of functional groups makes it a valuable building block and a versatile intermediate for constructing more complex molecular architectures, particularly those with potential pharmacological applications. This article explores its role in the synthesis of complex organic molecules, its derivatization chemistry, and its application in forming diverse heterocyclic systems.

Advanced Analytical Methodologies for 2 2 Morpholinophenoxy Ethan 1 Amine Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing the capacity to separate complex mixtures into their individual components. For a polar compound such as 2-(2-Morpholinophenoxy)ethan-1-amine, which contains a primary amine, a morpholine (B109124) ring, and a phenoxy ether group, specific chromatographic approaches are required to achieve optimal resolution and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. pensoft.netpensoft.net Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with good resolution from potential impurities.

A typical RP-HPLC method would be developed on a C18 stationary phase, which provides excellent retention for moderately polar compounds. researchgate.net The mobile phase composition is critical; a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used. researchgate.net Adjusting the pH of the aqueous buffer is crucial for controlling the ionization state of the primary amine, thereby influencing its retention and peak shape. An acidic pH (e.g., pH 3) ensures the amine is protonated, which often leads to better interaction with the stationary phase and improved peak symmetry. Isocratic elution, where the mobile phase composition remains constant, can be used for simpler separations, while gradient elution is employed for complex samples containing impurities with a wide range of polarities. pensoft.net Detection is typically performed using a UV/VIS detector at a wavelength where the aromatic phenoxy group exhibits strong absorbance, such as around 225 nm. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com However, primary amines like this compound are often polar and non-volatile, leading to poor peak shape (tailing) and strong adsorption onto the GC column. labrulez.comphenomenex.com To overcome these challenges, derivatization is frequently employed. This process chemically modifies the analyte to create a more volatile and thermally stable derivative.

Common derivatization reagents for amines include acylating agents, silylating agents, or reagents that form stable N-nitrosamines under acidic conditions. nih.gov For instance, reacting the primary amine with a reagent like pentafluorobenzoyl chloride would yield a less polar, more volatile derivative that is highly sensitive to electron capture detection (ECD) or can be readily analyzed by mass spectrometry (GC-MS). researchgate.net Alternatively, specialized inert, base-deactivated capillary columns can be used to minimize analyte adsorption and allow for the direct analysis of underivatized amines, though this approach may have lower sensitivity. nih.gov

Table 2: Representative GC Method Parameters for a Derivatized Amine

| Parameter | Condition |

|---|---|

| Column | Base-deactivated 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Inlet Mode | Splitless |

| Inlet Temperature | 260 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

The structure of this compound is achiral, meaning it does not have a stereocenter and cannot exist as enantiomers. Therefore, chiral chromatography is not applicable to the analysis of this specific compound.

However, should a synthetic route be pursued that introduces a chiral center into the molecule (for example, by adding a substituent to the ethanamine backbone), the determination of enantiomeric purity would become critical. nih.gov Chiral chromatography, most often chiral HPLC, is the definitive method for separating enantiomers. mdpi.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating various classes of chiral compounds. nih.gov The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers. nih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry (MS), providing unparalleled analytical performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of drugs and their metabolites in complex biological matrices like plasma or urine. researchgate.netrug.nl The technique couples an HPLC system to a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. researchgate.net This allows for the reliable detection and quantification of the parent compound and any potential metabolites formed through biotransformation pathways such as N-dealkylation, hydroxylation, or oxidation of the morpholine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net It is particularly useful for identifying unknown impurities or confirming the structure of derivatized analytes. phenomenex.comnih.gov After separation on the GC column, the components enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. phytopharmajournal.com

Table 3: Example Mass Spectrometry Parameters for LC-MS/MS Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Hypothetical m/z value specific to the compound |

| Product Ion 1 | Hypothetical m/z value for quantification |

| Product Ion 2 | Hypothetical m/z value for confirmation |

| Collision Energy | Optimized for specific transitions |

To enhance throughput and improve reproducibility, modern analytical laboratories increasingly rely on automated platforms. These systems integrate the entire analytical workflow, from sample preparation to data analysis. researchgate.net For the analysis of this compound, an automated platform could involve a robotic autosampler that performs liquid handling, dilution, and derivatization steps. researchgate.net This could be coupled with automated solid-phase extraction (SPE) for sample cleanup and concentration, followed by direct injection into an LC-MS/MS system. rug.nl Such platforms reduce manual error, increase sample throughput, and ensure consistency across large batches of samples, which is particularly valuable in regulated environments such as quality control or clinical studies.

Spectrophotometric and Electrochemical Methods for Quantification

While specific validated methods for this compound are not extensively documented in publicly available literature, the structural motifs of the molecule—specifically the morpholine and phenoxy-ethanamine groups—provide a strong basis for the development of robust spectrophotometric and electrochemical analytical techniques.

Spectrophotometric Methods:

Spectrophotometry, a cornerstone of pharmaceutical analysis, relies on the principle that every compound absorbs or transmits light over a certain range of wavelengths. For a compound like this compound, UV-Visible spectrophotometry would likely be the initial approach. The aromatic phenoxy group is a chromophore that is expected to exhibit characteristic absorbance in the UV region.

The development of a spectrophotometric method would involve:

Wavelength Selection: Scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) across the UV-Visible spectrum to determine the wavelength of maximum absorbance (λmax). This λmax is crucial for achieving the highest sensitivity and accuracy.

Calibration Curve: A series of standard solutions with known concentrations of this compound would be prepared and their absorbance measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. This curve should demonstrate linearity in accordance with Beer-Lambert's law.

Method Validation: The method would need to be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

For compounds lacking a strong chromophore or in the presence of interfering substances, derivatization techniques can be employed. The primary amine group in this compound is a potential site for derivatization, reacting with a suitable chromogenic reagent to form a colored product that can be measured in the visible region. This approach can significantly enhance the sensitivity and selectivity of the assay.

Electrochemical Methods:

Electrochemical methods offer a powerful alternative for the quantification of electroactive compounds. The amine functionality and the potential for oxidation of the aromatic ring in this compound suggest that it could be amenable to electrochemical analysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly relevant.

The development of an electrochemical method would entail:

Electrode System: A three-electrode system, typically consisting of a working electrode (e.g., glassy carbon, carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be utilized.

Electrochemical Behavior: The electrochemical behavior of the compound would be investigated by scanning the potential to observe oxidation or reduction peaks. The peak potential provides qualitative information, while the peak current is proportional to the concentration of the analyte.

Optimization of Parameters: Key experimental parameters such as pH of the supporting electrolyte, scan rate, and pulse amplitude (for DPV) would be optimized to achieve a well-defined and reproducible electrochemical signal.

Quantitative Analysis: A calibration curve would be generated by plotting the peak current against the concentration of standard solutions. As with spectrophotometry, the method must be fully validated.

The potential for developing electrochemical sensors with modified electrodes (e.g., using carbon nanotubes or graphene) could offer enhanced sensitivity and selectivity for the analysis of morpholine-containing compounds like this compound. ias.ac.in

Table 1: Comparison of Potential Analytical Methods for this compound

| Parameter | Spectrophotometry (UV-Visible) | Spectrophotometry (with Derivatization) | Electrochemical Methods (e.g., DPV) |

| Principle | Measurement of light absorption by the intrinsic chromophore. | Measurement of light absorption by a colored derivative. | Measurement of current generated from redox reactions. |

| Potential Advantages | Simple, rapid, and cost-effective. | Increased sensitivity and selectivity. | High sensitivity, selectivity, and potential for miniaturization. |

| Potential Challenges | Interference from other UV-absorbing compounds. | Additional sample preparation step; potential for incomplete reaction. | Matrix effects; electrode fouling. |

| Key Development Steps | λmax determination, calibration, validation. | Reagent selection, reaction optimization, calibration, validation. | Electrode selection, optimization of electrochemical parameters, calibration, validation. |

Development of Reference Standards and Certified Analytical Procedures for this compound

The reliability and accuracy of any analytical method are fundamentally dependent on the availability of high-purity reference standards. A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the analyte.

Development of Reference Standards:

The development of a reference standard for this compound involves several critical steps:

Synthesis and Purification: The compound must be synthesized using a well-controlled process to minimize impurities. Subsequent purification, often involving techniques like recrystallization or chromatography, is performed to achieve the highest possible purity.

Characterization: The identity and structure of the purified compound must be unequivocally confirmed using a battery of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is a critical parameter and is typically determined by a combination of methods. High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., a Charged Aerosol Detector) or a validated purity method is often the primary technique. Other methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can also be employed.

Certification: For a reference standard to become a Certified Reference Material (CRM), its property values (e.g., purity) must be certified through a metrologically valid procedure, and it must be accompanied by a certificate that provides information on its characterization and the uncertainty of the certified value. Organizations that produce CRMs often operate under international standards such as ISO 17034. lgcstandards.combioscience.co.uk

Certified Analytical Procedures:

A certified analytical procedure is a method that has been rigorously validated and documented to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in a specific matrix (e.g., bulk drug substance, pharmaceutical formulation).

The key validation characteristics that must be evaluated for an analytical procedure, in line with guidelines from bodies like the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Key Validation Parameters for an Analytical Procedure

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportional relationship between signal and concentration. |

| Range | The concentration interval where the method is precise, accurate, and linear. |

| Accuracy | How close the measured value is to the true value. |

| Precision | The reproducibility of the measurement. |

| LOD | The lowest detectable concentration. |

| LOQ | The lowest quantifiable concentration. |

| Robustness | The method's resistance to small variations in parameters. |

The development and availability of a well-characterized reference standard and a fully validated, certified analytical procedure are indispensable for the routine quality control and regulatory submission of any pharmaceutical product containing this compound.

Future Research Directions and Unexplored Avenues for 2 2 Morpholinophenoxy Ethan 1 Amine

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

The future of 2-(2-Morpholinophenoxy)ethan-1-amine research is fundamentally reliant on the development of innovative and sustainable synthetic methodologies. Current synthetic approaches, while foundational, present opportunities for significant improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research should prioritize the exploration of green chemistry principles. This includes the investigation of catalytic systems that can facilitate the synthesis under milder reaction conditions, thereby reducing energy consumption.

Furthermore, the development of one-pot or tandem reactions could streamline the synthetic process, minimizing the need for intermediate purification steps and reducing solvent waste. The exploration of flow chemistry techniques also presents a promising avenue for a more controlled, scalable, and safer synthesis of this compound and its derivatives. A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus Areas |

| Green Catalysis | Reduced environmental impact, higher atom economy, milder reaction conditions. | Development of novel metal-based or organocatalysts. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. | Design of multi-step reactions in a single vessel. |

| Flow Chemistry | Enhanced safety and control, improved scalability, higher yields. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources. | Identification and engineering of suitable enzymes. |

In-depth Mechanistic Understanding of its Chemical Reactivity and Transformations

A thorough understanding of the chemical reactivity and transformation mechanisms of this compound is paramount for its rational application and the design of novel derivatives. Future investigations should focus on elucidating the intricate details of its reaction pathways. This can be achieved through a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring.

Detailed mechanistic studies will not only allow for the optimization of existing reactions but also pave the way for the discovery of entirely new chemical transformations. Understanding the role of the morpholine (B109124), phenoxy, and ethanamine moieties in directing reactivity will be crucial. For instance, exploring the nucleophilic and electrophilic potential of different atomic centers within the molecule will provide a roadmap for its functionalization.

Expansion of Computational Modeling for Predictive Applications in Chemical Design and Synthesis

Computational modeling is poised to play a transformative role in accelerating research on this compound. The application of quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Such computational studies can predict reaction outcomes and guide the design of more efficient synthetic routes.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with other chemical species, which is particularly relevant for understanding its potential biological activity. The development of accurate and predictive computational models will be instrumental in designing novel analogues of this compound with tailored properties for specific applications.

Exploration of Undiscovered Pharmacological Targets for its Analogues (Mechanistic, in vitro focus)

The structural features of this compound, particularly the presence of the morpholine ring—a common scaffold in medicinal chemistry—suggest that its analogues may possess interesting pharmacological properties. Future research should embark on a systematic exploration of the potential biological targets of these analogues. High-throughput screening (HTS) of a library of derivatives against a diverse panel of biological targets could be a fruitful starting point.

Subsequent in vitro mechanistic studies will be essential to validate any initial hits and to understand the mode of action at the molecular level. Techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays will be critical in characterizing the pharmacological profile of novel analogues. The focus should remain on a deep mechanistic understanding to lay the groundwork for any potential therapeutic applications.

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the design and synthesis of advanced functional materials. The presence of both amine and ether functionalities provides handles for polymerization and incorporation into larger supramolecular assemblies.

Future research could explore the development of novel polymers, metal-organic frameworks (MOFs), and other nanomaterials derived from this scaffold. These materials could exhibit interesting properties for applications in areas such as catalysis, sensing, and drug delivery. For example, the morpholine and phenoxy groups could be tailored to create specific binding sites for guest molecules, leading to the development of highly selective sensors or capture agents.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in its Research Domains

ML models can be trained on existing chemical data to predict the synthetic accessibility, reactivity, and biological activity of new derivatives. nih.gov Furthermore, AI can be employed to analyze large datasets from high-throughput screening experiments, identifying subtle structure-activity relationships that might be missed by human researchers. The synergy between AI and experimental chemistry will undoubtedly accelerate the pace of discovery in all research domains related to this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Morpholinophenoxy)ethan-1-amine, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of morpholine derivatives with halogenated phenoxy precursors, followed by amine functionalization. Key steps include:

- Alkylation : Use of tert-butoxy or fluoro-substituted phenyl intermediates under reflux with catalysts like potassium carbonate .

- Amine introduction : Reductive amination or nucleophilic substitution with ethanamine derivatives, optimized at controlled temperatures (e.g., 60–80°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify morpholine ring protons (δ 3.5–4.0 ppm) and ethanamine backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer :

- Target identification : Computational docking (e.g., AutoDock Vina) predicts affinity for neurological receptors (e.g., serotonin or dopamine transporters) due to structural similarity to psychoactive amines .

- In vitro assays : Radioligand binding assays (e.g., using ³H-labeled ligands) or enzymatic inhibition studies (IC₅₀ determination) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Temperature control : Lowering reaction temperatures (e.g., 40°C) reduces unwanted polymerization of ethanamine intermediates .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve selectivity during cross-coupling steps .

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, minimizing side reactions .

Q. What strategies resolve conflicting spectral data (e.g., NMR vs. MS) when characterizing novel derivatives?

- Methodological Answer :

- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton environments .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex mixtures .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. How does substitution on the morpholine ring affect binding affinity to neurological targets, and what in silico methods predict these interactions?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematic replacement of morpholine substituents (e.g., fluorine or methoxy groups) followed by SPR (surface plasmon resonance) to quantify binding kinetics .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. What experimental approaches validate the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.